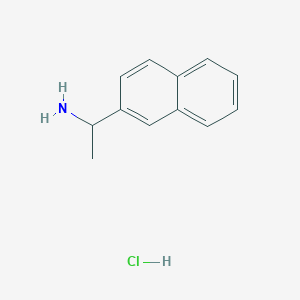

1-(Naphthalen-2-yl)ethanamine HCl

概要

説明

1-(Naphthalen-2-yl)ethanamine HCl, also known as 2-(2-Naphthyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C12H13N · HCl and a molecular weight of 207.70 g/mol . This compound is characterized by its solid form and is commonly used in various scientific research applications.

準備方法

The synthesis of 1-(Naphthalen-2-yl)ethanamine HCl involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-naphthylacetonitrile with hydrogen chloride in the presence of a reducing agent to yield the desired product . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high purity and yield .

化学反応の分析

1-(Naphthalen-2-yl)ethanamine HCl undergoes various types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chiral Synthesis

1-(Naphthalen-2-yl)ethanamine HCl is extensively used in chiral synthesis due to its ability to form stable chiral derivatives. It serves as a reagent for the synthesis of β-amino acids and other chiral compounds. The compound's enantiomeric excess can be determined using various chromatographic techniques, making it essential for pharmaceutical applications where chirality is crucial for efficacy and safety .

Drug Development

The compound has been investigated for its potential as an NRF2 activator, which plays a significant role in cellular defense against oxidative stress. Research indicates that naphthalene-based compounds can enhance the transcription of NRF2 target genes, suggesting that this compound may contribute to the development of therapeutics aimed at oxidative stress-related diseases .

Material Science

In materials research, this compound has been utilized as a precursor for synthesizing functionalized materials. Its properties allow for the exploration of new polymers and nanomaterials with enhanced characteristics such as conductivity and stability .

Case Study 1: Chiral Derivatization

A study highlighted the use of this compound in chiral derivatization for gas chromatography applications. The compound was employed to determine the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides. The results demonstrated high selectivity and efficiency in differentiating enantiomers, showcasing its utility in analytical chemistry .

| Study | Methodology | Findings |

|---|---|---|

| Chiral Derivatization | Gas Chromatography | High selectivity in enantiomer differentiation |

Case Study 2: NRF2 Activation

Research conducted on naphthalene derivatives indicated that modifications to the naphthalene scaffold could improve drug-like properties while retaining biological activity. The study compared various naphthalene-based compounds and found that those incorporating this compound exhibited promising results in activating NRF2 without significant mutagenic effects .

| Study | Modification | Outcome |

|---|---|---|

| NRF2 Activation | Structural modification of naphthalene derivatives | Enhanced potency with reduced mutagenicity |

作用機序

The mechanism of action of 1-(Naphthalen-2-yl)ethanamine HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

1-(Naphthalen-2-yl)ethanamine HCl can be compared with other similar compounds, such as:

2-(1-Naphthyl)ethylamine hydrochloride: This compound has a similar structure but differs in the position of the naphthyl group, leading to different chemical and biological properties.

1-(6-Methoxy-2-naphthyl)ethanamine hydrochloride: The presence of a methoxy group in this compound results in distinct reactivity and applications.

2-(2-Chloro-phenoxy)-ethylamine hydrochloride:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

生物活性

1-(Naphthalen-2-yl)ethanamine hydrochloride, also known as 2-naphthylamine, is a compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H13N·HCl

- Molecular Weight : 201.69 g/mol

- CAS Number : 39110-76-4

Biological Activity

1-(Naphthalen-2-yl)ethanamine HCl exhibits various biological activities, primarily due to its structural characteristics that allow interaction with biological systems.

The compound's mechanism of action involves its ability to interact with neurotransmitter systems and modulate receptor activity. It has been shown to act as a monoamine transporter inhibitor, which may influence the levels of neurotransmitters such as dopamine and serotonin in the brain. This property suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antifungal Activity

Recent studies have highlighted the antifungal properties of naphthalenamine derivatives. For instance, chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines demonstrated significant in vitro antifungal activity against pathogens like Candida neoformans and Trichophyton mentagrophytes . The effectiveness of these compounds indicates that modifications of the naphthalene structure can enhance antifungal potency.

Toxicological Profile

Despite its therapeutic potential, this compound poses certain health risks. It is classified as harmful if swallowed and can cause skin irritation . Long-term exposure has been associated with carcinogenic effects, particularly bladder cancer, which has been documented in various occupational studies involving workers exposed to aromatic amines . This highlights the importance of handling this compound with care in laboratory and industrial settings.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have provided insights into the effects of this compound:

- Occupational Exposure : A cohort study among chemical industry workers revealed elevated rates of bladder cancer linked to exposure to naphthalene derivatives, including this compound. The mean induction period for cancer was approximately 16 years, indicating a long latency period for toxicity manifestation .

- In Vitro Studies : Experimental models have shown that derivatives of this compound can inhibit fungal growth effectively, suggesting potential therapeutic applications in treating fungal infections .

特性

IUPAC Name |

1-naphthalen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJSCAQZYGXVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。